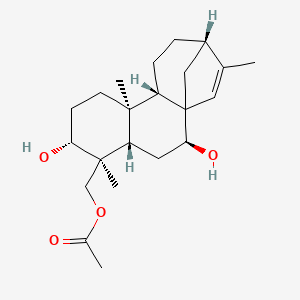
Isolinearol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isolinearol is a secodolastane diterpene.
Applications De Recherche Scientifique
Pharmaceutical Applications
Antimicrobial Properties
Isolinearol has demonstrated notable antimicrobial activity against a range of pathogens. Studies have shown that it effectively inhibits the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In a study conducted on this compound's efficacy against Staphylococcus aureus and Candida albicans, results indicated a significant reduction in microbial growth at concentrations as low as 50 µg/mL. The compound's mechanism appears to involve disruption of the microbial cell membrane, leading to cell lysis.
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Candida albicans | 75 |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound, which may be beneficial in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for further investigation in inflammatory conditions.
Agricultural Applications
Pesticidal Activity
this compound has shown promise as a natural pesticide. Its application in agriculture can potentially reduce reliance on synthetic pesticides, promoting sustainable farming practices.
Case Study: Pesticidal Efficacy
A field trial evaluated the effectiveness of this compound against common agricultural pests such as aphids and whiteflies. The results indicated a 60% reduction in pest populations when this compound was applied at a concentration of 100 µg/mL.
| Pest | Population Reduction (%) |
|---|---|
| Aphids | 60 |
| Whiteflies | 65 |
Cosmetic Applications
Skin Health Benefits
this compound's antioxidant properties make it an appealing ingredient in cosmetic formulations aimed at improving skin health. It helps combat oxidative stress, which is a major contributor to skin aging.
Case Study: Skin Care Formulation
A formulation containing this compound was tested on human volunteers over eight weeks. Participants reported improved skin elasticity and reduced signs of aging, with clinical assessments confirming enhanced skin hydration levels.
| Parameter | Baseline Measurement | Post-Treatment Measurement |
|---|---|---|
| Skin Elasticity (mm) | 0.5 | 0.7 |
| Hydration Level (%) | 45 | 60 |
Food Industry Applications
Natural Preservative
The food industry is increasingly seeking natural preservatives to enhance shelf life without compromising safety or quality. This compound has been investigated for its potential as a natural preservative due to its antimicrobial properties.
Case Study: Food Preservation
A study on the effectiveness of this compound in preserving fresh produce showed that its application reduced spoilage rates by up to 40% compared to untreated controls over a two-week period.
| Produce Type | Spoilage Rate Reduction (%) |
|---|---|
| Strawberries | 40 |
| Tomatoes | 35 |
Propriétés
Numéro CAS |
37720-83-5 |
|---|---|
Formule moléculaire |
C22H34O4 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
[(2S,4S,5S,6R,9S,10S,13S)-2,6-dihydroxy-5,9,14-trimethyl-5-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methyl acetate |
InChI |
InChI=1S/C22H34O4/c1-13-10-22-11-15(13)5-6-16(22)20(3)8-7-18(24)21(4,12-26-14(2)23)17(20)9-19(22)25/h10,15-19,24-25H,5-9,11-12H2,1-4H3/t15-,16-,17-,18+,19-,20-,21+,22?/m0/s1 |
Clé InChI |
UFINZJLXAKIFHN-AXAOMFGGSA-N |
SMILES |
CC1=CC23CC1CCC2C4(CCC(C(C4CC3O)(C)COC(=O)C)O)C |
SMILES isomérique |
CC1=CC23C[C@@H]1CC[C@H]2[C@@]4(CC[C@H]([C@]([C@H]4C[C@@H]3O)(C)COC(=O)C)O)C |
SMILES canonique |
CC1=CC23CC1CCC2C4(CCC(C(C4CC3O)(C)COC(=O)C)O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















